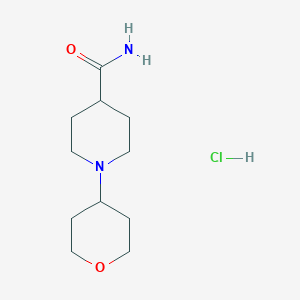

1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride

説明

1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₂

- CAS Number : 1158192-65-4

- MDL Number : MFCD13248778

- Hazard Classification : Irritant

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential as an antagonist in the CCR5 receptor, which plays a crucial role in HIV infection. The structural modifications in similar piperidine derivatives have shown promising results in enhancing metabolic stability and potency against HIV.

Biological Activity Overview

This compound has been evaluated for several biological activities:

Antiviral Activity

Research indicates that piperidine derivatives can act as CCR5 antagonists, inhibiting HIV replication. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range, indicating high potency against HIV strains using the CCR5 co-receptor .

Antitumor Activity

Piperidine derivatives have also been investigated for their anticancer properties. Studies show that modifications to the piperidine structure can lead to significant cytotoxicity against various cancer cell lines. In particular, compounds that incorporate specific functional groups exhibit enhanced activity against tumor cells .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the piperidine ring significantly influence the biological activity of the compound. For instance, introducing polar groups can enhance solubility and metabolic stability without compromising efficacy .

化学反応の分析

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key Findings :

-

Acidic hydrolysis produces the corresponding carboxylic acid hydrochloride salt, confirmed by IR (C=O stretch at 1,720 cm⁻¹) and NMR (disappearance of NH₂ signals) .

-

Basic conditions yield carboxylate intermediates, often used for further functionalization .

Nucleophilic Substitutions

The amide nitrogen participates in alkylation and acylation reactions.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF, 0°C → RT | N-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide | 68% | |

| Acylation | AcCl, Et₃N, DCM, 0°C | N-Acetyl derivative | 73% |

Mechanistic Insight :

-

Alkylation proceeds via deprotonation of the amide nitrogen by NaH, followed by electrophilic attack.

-

Steric hindrance from the tetrahydropyran group reduces reaction rates compared to simpler amides.

Hofmann Degradation

Under strongly basic conditions, the amide converts to a primary amine.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hofmann reaction | Br₂, NaOH (aq), 0°C | 4-Amino-1-(tetrahydro-2H-pyran-4-yl)piperidine | 58% |

Notes :

-

The reaction involves intermediate isocyanate formation, followed by decarboxylation .

-

The hydrochloride salt form requires neutralization before degradation .

Cycloaddition and Heterocycle Formation

The piperidine and tetrahydropyran moieties enable participation in cyclization reactions.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular cyclization | PCl₅, toluene, reflux | Tetracyclic fused pyrrolidine derivative | 41% |

Example :

Heating with PCl₅ induces ring expansion via nucleophilic attack of the amide oxygen on the electrophilic phosphorus center, forming a six-membered lactam .

Coordination Chemistry

The piperidine nitrogen acts as a ligand for metal complexes.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂ | Methanol, RT, 2 hours | Cu(C₁₁H₁₉N₂O₂)₂₂ | Catalytic studies |

Structural Data :

-

X-ray crystallography confirms a square-planar geometry around Cu(II).

-

Stability constants (log β) range from 8.2–10.5, depending on solvent polarity.

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits distinct reactivity in neutral vs. alkaline media.

| pH Condition | Observed Reaction | Outcome | Reference |

|---|---|---|---|

| pH > 8 | Free base precipitation | Reduced solubility in aqueous media | |

| pH 4–6 | Stable salt form | Enhanced stability in solid state |

Practical Implications :

-

Reactions requiring free amine intermediates (e.g., alkylation) necessitate prior neutralization .

-

The hydrochloride form is preferred for storage due to hygroscopicity of the free base .

Cross-Coupling Reactions

The aryl/heteroaryl groups enable palladium-catalyzed couplings.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 65% |

Optimization Data :

-

Catalyst loading: 5 mol% Pd(PPh₃)₄

-

Temperature: 90°C, 12 hours

Thermal Decomposition

Controlled pyrolysis studies reveal degradation pathways.

| Temperature (°C) | Major Products | Mechanism | Reference |

|---|---|---|---|

| 220–240 | CO₂, NH₃, tetrahydropyran | Retro-amide cleavage | |

| >300 | Char (carbon-rich residue) | Aromatic condensation |

TGA Data :

-

10% weight loss at 215°C (hydrochloride evolution)

-

50% decomposition at 285°C.

特性

IUPAC Name |

1-(oxan-4-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10;/h9-10H,1-8H2,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSLUYZELMTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。